(1,8-Naphthyridin-3-YL)methanamine
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Overview
Description
(1,8-Naphthyridin-3-YL)methanamine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,8-Naphthyridin-3-YL)methanamine can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired product in moderate to high yields (62-88%).
Another method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
(1,8-Naphthyridin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
(1,8-Naphthyridin-3-YL)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,8-Naphthyridin-3-YL)methanamine and its derivatives often involves interaction with DNA. These compounds can intercalate between DNA base pairs, altering the DNA conformation and inhibiting processes such as DNA duplication and transcription . This mechanism is particularly relevant in the context of anticancer activity, where the inhibition of DNA replication can lead to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom arrangements.
1,6-Naphthyridine: Known for its biological activities and synthetic versatility.
1,7-Naphthyridine: Exhibits unique photochemical properties and applications in materials science.
Uniqueness
(1,8-Naphthyridin-3-YL)methanamine is unique due to its specific arrangement of nitrogen atoms in the naphthyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1,8-naphthyridin-3-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-5-7-4-8-2-1-3-11-9(8)12-6-7/h1-4,6H,5,10H2 |
InChI Key |
IXGDMBDVPONDCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)CN |
Origin of Product |
United States |
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